5-Iodo-3-methyl-2-(4-aminobutyl)pyridine
Description
5-Iodo-3-methyl-2-(4-aminobutyl)pyridine is a pyridine derivative featuring an iodine substituent at the 5-position, a methyl group at the 3-position, and a 4-aminobutyl chain at the 2-position. This compound is synthesized via chloroform extraction of reaction mixtures involving palladium-catalyzed coupling reactions, as described by Smith Kline & French Laboratories . Its structural identity is confirmed by NMR spectroscopy, with key signals at δ 2.28 ppm (3-CH₃), δ 2.76 ppm (CH₂ groups in the aminobutyl chain), and aromatic proton signals at δ 7.75 and 8.57 ppm for the pyridine ring .
Properties
Molecular Formula |
C10H15IN2 |
|---|---|
Molecular Weight |
290.14 g/mol |
IUPAC Name |
4-(5-iodo-3-methylpyridin-2-yl)butan-1-amine |
InChI |
InChI=1S/C10H15IN2/c1-8-6-9(11)7-13-10(8)4-2-3-5-12/h6-7H,2-5,12H2,1H3 |
InChI Key |
OWEWPRDXMRRHIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1CCCCN)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Physicochemical Comparison
| Property | This compound | 5-Iodo-3-methyl-2-(methylthio)pyridine | 4-Iodo-5-methoxypyridin-3-amine |
|---|---|---|---|
| Molecular Formula | C₁₀H₁₄IN₂ | C₇H₈INS | C₆H₇IN₂O |
| Molecular Weight (g/mol) | 291.14 | 265.11 | 266.04 |
| Solubility in Water (mg/mL) | 12.5 | 3.2 | 8.7 |
| Melting Point (°C) | 95–97 | 72–74 | 110–112 |
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